molecular formula C17H24BrNO3 B2370356 叔丁基 4-[(3-溴苯基)-羟甲基]哌啶-1-甲酸酯 CAS No. 2158541-78-5

叔丁基 4-[(3-溴苯基)-羟甲基]哌啶-1-甲酸酯

货号 B2370356
CAS 编号: 2158541-78-5
分子量: 370.287
InChI 键: HVZTWDMTZOKDAS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate” is an intermediate of Niraparib , a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors . It is also one of the precursors that can be used for the manufacture of fentanyl and its analogues .


Molecular Structure Analysis

The molecular formula of “Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate” is C16H22BrNO2 . The molecular weight is 340.26 .


Chemical Reactions Analysis

“Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate” is used as a precursor in the synthesis of fentanyl and its analogues . Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involve the use of specific precursor chemicals .


Physical And Chemical Properties Analysis

“Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate” has a predicted boiling point of 398.5±42.0 °C and a predicted density of 1.283±0.06 g/cm3 . It is a solid substance with an off-white color .

科学研究应用

生物活性化合物合成中的中间体

叔丁基 4-[(3-溴苯基)-羟甲基]哌啶-1-甲酸酯作为各种生物活性化合物合成中的重要中间体而著称。例如,它的衍生物已被用于合成克唑替尼,一种用于治疗某些类型癌症的药物(孔等人,2016)。类似地,该化合物的变体是另一种抗癌药物凡德他尼合成的关键中间体(王等人,2015)

结构分析和分子堆积

该化合物及其相关衍生物的分子结构和堆积已被研究。例如,X 射线研究揭示了相关的叔丁基哌啶-1-甲酸酯的有趣结构方面,包括它们的构型和分子堆积,由强氢键驱动(迪迪埃让等人,2004)

合成优化和表征

已经对叔丁基哌啶-1-甲酸酯的合成方法进行优化并表征其结构进行了研究。这包括开发高产率合成方法并通过 NMR 和 MS 光谱分析确认结构。这些研究在小分子抗癌药物的背景下具有重要意义(张等人,2018)

在稠合哌啶衍生物合成中的作用

该化合物在与氧杂环稠合的哌啶衍生物的立体选择性合成中发挥作用,这对于药物应用非常重要(莫斯卡连科和博耶夫,2014)

光学活性化合物合成

它已被用于合成光学活性化合物,例如用于开发伤害感受蛋白受体拮抗剂的化合物,这在疼痛管理领域非常重要(乔纳等人,2009)

作用机制

Target of Action

Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate, also known as EN300-4878555, is primarily used as an intermediate in the synthesis of Niraparib , a novel oral poly (ADP-ribose) polymerase (PARP) inhibitor . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.

Mode of Action

As an intermediate in the synthesis of Niraparib, EN300-4878555 contributes to the overall mechanism of action of this drug. Niraparib works by inhibiting PARP enzymes, thereby preventing the repair of DNA damage in cancer cells and leading to their death .

Biochemical Pathways

The compound plays a role in the biochemical pathway leading to the synthesis of Niraparib, which ultimately affects the DNA repair pathway in cells. By inhibiting PARP enzymes, Niraparib prevents cancer cells from repairing their DNA, leading to cell death .

Pharmacokinetics

As an intermediate in the synthesis of niraparib, it contributes to the overall adme (absorption, distribution, metabolism, and excretion) properties of the final drug .

Result of Action

The result of the action of EN300-4878555, through its role in the synthesis of Niraparib, is the inhibition of DNA repair in cancer cells. This leads to an accumulation of DNA damage, which ultimately results in cell death .

Action Environment

The action of EN300-4878555, as an intermediate in drug synthesis, is influenced by various factors in the chemical environment, including temperature, pH, and the presence of other reactants. These factors can affect the efficiency of the synthesis process and the stability of the compound .

安全和危害

“Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate” may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

未来方向

Given that “Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate” is an intermediate of Niraparib, a novel oral PARP inhibitor, its future directions are likely tied to the development and application of PARP inhibitors in cancer treatment . As our understanding of the role of PARP in DNA repair and cancer progression deepens, there may be potential for further optimization and application of this compound in the synthesis of more effective PARP inhibitors .

属性

IUPAC Name

tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrNO3/c1-17(2,3)22-16(21)19-9-7-12(8-10-19)15(20)13-5-4-6-14(18)11-13/h4-6,11-12,15,20H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZTWDMTZOKDAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC(=CC=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2158541-78-5
Record name tert-butyl 4-[(3-bromophenyl)(hydroxy)methyl]piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。